![molecular formula C23H26N4O4S B2631459 (3-(苯并[d]恶唑-2-基)哌啶-1-基)(2-(1,1-二氧化四氢噻吩-3-基)-2,4,5,6-四氢环戊[c]吡唑-3-基)甲酮 CAS No. 2309600-23-3](/img/structure/B2631459.png)

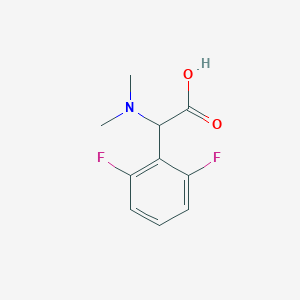

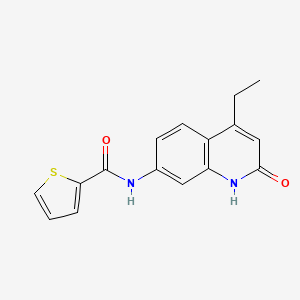

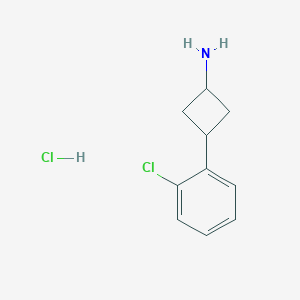

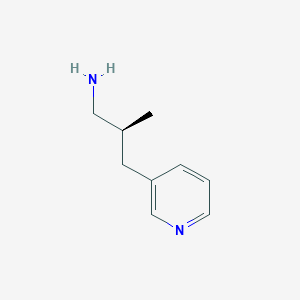

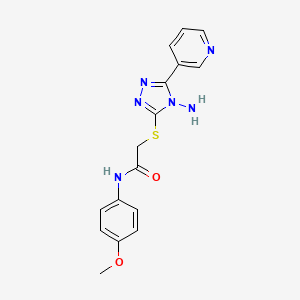

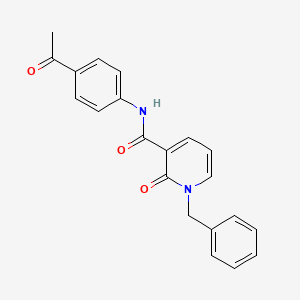

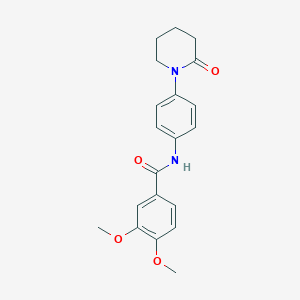

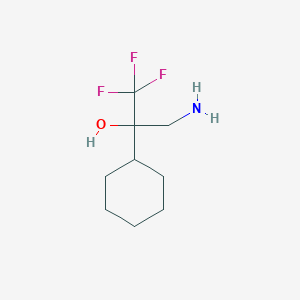

(3-(苯并[d]恶唑-2-基)哌啶-1-基)(2-(1,1-二氧化四氢噻吩-3-基)-2,4,5,6-四氢环戊[c]吡唑-3-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a novel small molecule that was identified in efforts to discover inhibitors for G-protein-coupled receptor kinase (GRK)-2 and -5 . It is based on a class of compounds with a 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine structure .

Synthesis Analysis

The compound was identified through a high throughput screening campaign . The parent benzoxazole scaffolds were structurally modified by introducing substituents on the phenyl, which displayed potent inhibitory activities toward GRK-2 and -5 .科学研究应用

药物设计中的杂环核心

杂环化合物,特别是那些包含苯并恶唑、哌啶和吡唑环的化合物,由于其多样的生物活性,是药物化学中的重点。例如,具有杂环核心的化合物因其对人受体的亲和力而被探索,例如组胺H3受体拮抗剂,表明它们在治疗剂设计中的潜力(Swanson等人,2009)。这项研究证明了杂环基序在开发药理活性剂中的重要性,可能适用于所讨论的化合物以探索新的药物相互作用。

抗癌和抗菌应用

杂环化合物的结构复杂性允许显着的生物活性,包括抗癌和抗菌作用。例如,Katariya等人,2021的研究表明,新型生物活性杂环化合物具有有希望的抗癌和抗菌活性。此类研究强调了复杂分子在解决不同生物学挑战中的潜在用途,表明所讨论的化合物可以评估类似的活性。

合成和分子对接研究

新型杂环化合物的合成及其通过分子对接研究的分析为理解它们与生物靶标的相互作用提供了基础。Landage等人,2019讨论了新的噻唑基吡唑和苯并恶唑化合物的合成和抗菌筛选。此类研究突出了合成策略在创建具有潜在治疗应用的分子中的重要性,并可以指导探索所讨论的化合物以了解其结合亲和力和生物活性。

作用机制

Target of Action

The primary targets of (3-(Benzo[d]oxazol-2-yl)piperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone are G-protein-coupled receptor kinase-2 and -5 (GRK-2 and -5) . These receptors are emerging therapeutic targets for the treatment of cardiovascular disease .

Mode of Action

(3-(Benzo[d]oxazol-2-yl)piperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone interacts with its targets, GRK-2 and -5, by inhibiting their activities . This inhibition is achieved through the structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl .

Biochemical Pathways

The inhibition of GRK-2 and -5 by (3-(Benzo[d]oxazol-2-yl)piperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone affects the G protein-coupled receptor signaling pathway . This pathway plays a crucial role in various physiological processes, including cardiovascular function .

Pharmacokinetics

The compound’s interaction with its targets suggests that it has sufficient bioavailability to exert its inhibitory effects .

Result of Action

The result of the action of (3-(Benzo[d]oxazol-2-yl)piperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone is the inhibition of GRK-2 and -5 . This inhibition can potentially lead to therapeutic effects in the treatment of cardiovascular disease .

Action Environment

Like all chemical compounds, its stability, efficacy, and mode of action can be influenced by factors such as temperature, ph, and the presence of other compounds .

生化分析

Biochemical Properties

(3-(Benzo[d]oxazol-2-yl)piperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit G-protein-coupled receptor kinase-2 (GRK-2) and GRK-5, which are crucial for regulating receptor signaling and trafficking . The interaction with these kinases involves binding to their active sites, thereby preventing their normal function and leading to altered cellular responses.

Cellular Effects

The effects of (3-(Benzo[d]oxazol-2-yl)piperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of GRK-2 and GRK-5 can lead to prolonged activation of G-protein-coupled receptors, affecting downstream signaling pathways such as the MAPK/ERK pathway . This modulation can result in changes in gene expression and metabolic activity, impacting cell proliferation, differentiation, and survival.

Molecular Mechanism

At the molecular level, (3-(Benzo[d]oxazol-2-yl)piperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of GRK-2 and GRK-5, inhibiting their kinase activity . This inhibition prevents the phosphorylation of G-protein-coupled receptors, leading to altered receptor desensitization and trafficking. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-(Benzo[d]oxazol-2-yl)piperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of GRK-2 and GRK-5 . Prolonged exposure may lead to compensatory mechanisms within cells, potentially altering the compound’s efficacy.

Dosage Effects in Animal Models

The effects of (3-(Benzo[d]oxazol-2-yl)piperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone vary with different dosages in animal models. At lower doses, the compound effectively inhibits GRK-2 and GRK-5 without causing significant toxicity . Higher doses may result in adverse effects, including toxicity and off-target interactions. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating a saturation of its target sites.

Metabolic Pathways

(3-(Benzo[d]oxazol-2-yl)piperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

The transport and distribution of (3-(Benzo[d]oxazol-2-yl)piperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake and efflux, affecting its intracellular concentration and localization . Additionally, binding proteins within the cytoplasm and organelles can influence the compound’s distribution and accumulation, impacting its biological activity.

Subcellular Localization

The subcellular localization of (3-(Benzo[d]oxazol-2-yl)piperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with GRK-2 and GRK-5 . Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, influencing its efficacy and specificity. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-[2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4S/c28-23(21-17-6-3-8-18(17)25-27(21)16-10-12-32(29,30)14-16)26-11-4-5-15(13-26)22-24-19-7-1-2-9-20(19)31-22/h1-2,7,9,15-16H,3-6,8,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIOOFHPFMASPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4)C5=NC6=CC=CC=C6O5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxo-4-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2631378.png)

![N-(1-cyanocyclohexyl)-2-[(3-acetamido-4-fluorophenyl)amino]acetamide](/img/structure/B2631394.png)

![9-cyclopentyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2631397.png)

![(3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazol-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2631399.png)